tert-Butyl (2,3-dihydroxypropyl)carbamate
Description
Significance of Protected Amino Diols as Versatile Chirons and Building Blocks in Advanced Chemical Synthesis
Protected amino diols, such as tert-butyl (2,3-dihydroxypropyl)carbamate, are highly valuable in advanced chemical synthesis. The term "chiron" refers to a chiral building block that can be incorporated into a larger molecule to introduce a specific stereochemistry. The diol portion of this compound contains chiral centers, making it a useful chiron for the synthesis of enantiomerically pure compounds.
These molecules serve as versatile building blocks because the protected amine and the two hydroxyl groups can be selectively reacted. For instance, the diol can undergo oxidation to form an aldehyde, as demonstrated in a synthesis where this compound was converted to tert-butyl (2-oxoethyl)carbamate using sodium periodate. nih.gov This aldehyde can then be used in subsequent reactions to build more complex molecular architectures. The ability to perform selective chemical transformations on different parts of the molecule is a cornerstone of modern organic synthesis, and protected amino diols provide a reliable platform for such strategies. Their application is evident in the synthesis of various biologically active compounds and complex natural products. nih.govnih.gov
Current Research Landscape and Scholarly Focus on this compound
Current research on this compound highlights its utility as a versatile intermediate in synthetic chemistry. For example, it has been used as a starting material in the synthesis of covalent inhibitors for enzymes. nih.govstanford.edu In one study, it was a precursor in the creation of a linker used for phage display to identify potent and specific enzyme inhibitors. nih.govstanford.edu
Another area of research involves its use in modifying the surface of red blood cells. In this context, it was used as a backbone to which fatty acids were attached to create lipid anchors. researchgate.net These anchors were then used to attach fluorescent probes to erythrocytes to study their stability and in vivo retention, which has implications for drug delivery and medical imaging. researchgate.net
The synthesis of the compound itself is also a subject of study, with methods being developed to produce it efficiently. A common method involves the reaction of 1-aminopropane-2,3-diol with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. nih.govstanford.edu The continued interest in this compound stems from its role as a fundamental building block that enables the construction of more elaborate and functionally diverse molecules for various scientific applications. ambeed.comnih.gov
Compound Information Table
| Compound Name | Molecular Formula |
| This compound | C8H17NO4 |
| 1-aminopropane-2,3-diol | C3H9NO2 |
| di-tert-butyl dicarbonate | C10H18O5 |
| triethylamine | C6H15N |
| sodium periodate | NaIO4 |
| tert-butyl (2-oxoethyl)carbamate | C7H13NO3 |
| tert-Butyl 3-iodopropylcarbamate | C8H16INO2 |
| tert-Butyl (3-(benzylamino)propyl)carbamate | C15H24N2O2 |
| FTY720 (Fingolimod) | C19H33NO2 |
| Myriocin | C21H39NO6 |
| TG-0205221 | C24H29N5O4 |
| Cinanserin | C20H20N2O2S |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137618-48-5 |
| Molecular Weight | 191.22 g/mol |
| Form | Solid |
| Melting Point | 60-63 °C |
| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400850 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-48-5 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2,3 Dihydroxypropyl Carbamate and Its Stereoisomers
Established Synthetic Pathways to the 2,3-Dihydroxypropylcarbamate Scaffold
The creation of the fundamental 2,3-dihydroxypropylcarbamate structure is primarily achieved through the strategic protection of the corresponding amine precursor. This approach is foundational for accessing both the racemic mixture and, with the appropriate starting materials, the individual stereoisomers.
Strategic Approaches for the Preparation of tert-Butyl (2,3-dihydroxypropyl)carbamate
The most direct and common method for synthesizing this compound involves the reaction of 3-amino-1,2-propanediol (B146019) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the primary amine. The process is typically conducted under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride. Common bases include triethylamine, and the reaction is often carried out in solvents like dichloromethane or methanol. The reaction is generally high-yielding and proceeds under mild conditions, preserving the diol functionality.
| Reagent | Base | Solvent | Temperature | Typical Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | >80% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0 °C to Room Temp. | High |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Room Temp. | High |
Integration of Protecting Group Chemistry in Synthetic Protocols
The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of the synthetic strategy for this compound. The Boc group is an acid-labile protecting group, meaning it is stable under a wide range of chemical conditions, including basic and nucleophilic environments, but can be easily removed with acid. wikipedia.orgorganic-chemistry.org This stability makes it an ideal choice for protecting the amine functionality while other chemical transformations are performed on the molecule.
The introduction of the Boc group is most frequently accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of the anhydride. The removal of the Boc group is typically achieved using strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as methanol or dichloromethane. wikipedia.orgmasterorganicchemistry.com This deprotection mechanism involves the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. wikipedia.orgmasterorganicchemistry.com The orthogonality of the Boc group allows for selective deprotection in the presence of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile carboxybenzyl (Cbz) group, which is a critical consideration in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com
Enantioselective Synthesis of Chiral this compound Stereoisomers
Accessing the individual (R) and (S) stereoisomers of this compound requires enantioselective synthetic methods. These approaches typically rely on starting with an enantiomerically pure precursor.
Asymmetric Synthesis of (R)-tert-Butyl (2,3-dihydroxypropyl)carbamate
The synthesis of the (R)-enantiomer is achieved by applying the standard Boc protection protocol to an enantiomerically pure starting material, (R)-3-amino-1,2-propanediol. By starting with the chiral aminodiol, the stereochemical integrity is maintained throughout the mild reaction, yielding (R)-tert-butyl (2,3-dihydroxypropyl)carbamate. The reaction conditions are analogous to those used for the racemic synthesis, employing Boc anhydride and a base like triethylamine in a suitable solvent.
Asymmetric Synthesis of (S)-tert-Butyl (2,3-dihydroxypropyl)carbamate
Similarly, the asymmetric synthesis of the (S)-stereoisomer utilizes (S)-3-amino-1,2-propanediol as the chiral precursor. The protection of the amine with di-tert-butyl dicarbonate proceeds under standard conditions, mirroring the synthesis of the racemic and (R)- forms. This method provides direct access to the (S)-enantiomer with high optical purity, contingent on the purity of the starting aminodiol.
| Chiral Starting Material | Product | Stereochemical Outcome |
| (R)-3-amino-1,2-propanediol | (R)-tert-Butyl (2,3-dihydroxypropyl)carbamate | Retention of configuration |
| (S)-3-amino-1,2-propanediol | (S)-tert-Butyl (2,3-dihydroxypropyl)carbamate | Retention of configuration |
Chiral Pool and Auxiliary-Based Approaches to Dihydroxypropyl Carbamates
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials in synthesis. nih.gov For the synthesis of chiral dihydroxypropyl carbamates, common chiral pool sources include amino acids like D-serine and L-serine.
For instance, N-Boc-D-serine can be used as a precursor to synthesize the (R)-enantiomer of the target compound. google.com The synthesis involves activating the carboxylic acid of N-Boc-D-serine, for example, by forming a mixed anhydride with isobutyl chloroformate, followed by condensation with an amine. google.com The resulting intermediate can then be further manipulated to yield the desired dihydroxypropyl carbamate (B1207046) structure. This strategy leverages the inherent chirality of the starting amino acid to establish the stereocenter in the final product. Similar strategies can be employed starting from L-serine to access the (S)-enantiomer. This approach is a powerful tool in asymmetric synthesis, providing a reliable and cost-effective route to optically active molecules.
Modern Catalytic Systems and Their Application in the Synthesis of Dihydroxypropyl Carbamates
The synthesis of dihydroxypropyl carbamates, including this compound, has benefited significantly from the development of modern catalytic systems. These catalysts offer milder reaction conditions, higher yields, and better selectivity compared to traditional methods, which often rely on stoichiometric reagents.
Catalytic approaches often focus on the efficient formation of the carbamate linkage. Nickel-based catalytic systems, for instance, have been reported for dehydrative urethane formation from carbon dioxide, amines, and alcohols. nih.gov The activity of these catalysts, such as Ni(OAc)2, can be significantly enhanced by the addition of nitrogen-based bidentate ligands like bipyridines and phenanthrolines. nih.gov Another prominent area involves palladium-based catalysts, which are effective in the reductive carbonylation of nitro compounds to form carbamates. nih.govmdpi.com For example, PdCl2 has been used at atmospheric pressure in the absence of a ligand to catalyze the reaction of organic azides, carbon monoxide, and alcohols, producing carbamates under mild conditions with nitrogen gas as the only byproduct. nih.gov
Zinc-based catalyst systems have also emerged as effective for CO2 fixation in carbamate synthesis. nih.gov Polymer-bound zinc(II) complexes and graphene oxide-based zinc composites have been developed as recyclable heterogeneous catalysts that function under environmentally benign conditions of low pressure and temperature. nih.gov Furthermore, metal complexes immobilized in zeolite frameworks have been employed to provide desired carbamate products with good selectivity. nih.gov Zirconium(IV) has been shown to catalyze the exchange processes between dialkyl carbonates and amines to yield carbamates. organic-chemistry.org
Table 1: Overview of Modern Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Nickel(II) Acetate with Bidentate Ligands | Dehydrative Urethane Formation (from CO2, amine, alcohol) | Improved catalytic activity with ligands like bipyridine. | nih.gov |
| Palladium(II) Chloride (PdCl2) | Reductive Carbonylation (from azides, CO, alcohols) | Ligand-free, mild conditions, atmospheric pressure of CO. | nih.gov |
| Zinc-Based Composites (e.g., on graphene oxide) | CO2 Fixation | Heterogeneous, recyclable, functions at low pressure/temperature. | nih.gov |
| Zirconium(IV) Catalysts | Carbonate-Amine Exchange | Effective for exchange reactions to form carbamates and ureas. | organic-chemistry.org |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. While specific optimization studies for this exact compound are not extensively detailed in the literature, principles from general carbamate syntheses can be applied. The key variables typically include the choice of starting materials, solvent, temperature, reaction time, and the nature of the base or catalyst used.
The most common method for introducing the tert-butoxycarbonyl (Boc) group is the reaction of an amine with di-tert-butyl dicarbonate (Boc)2O. The optimization of this reaction involves several factors:
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used. orgsyn.orggoogle.com
Base: A base is often required to neutralize the acidic byproduct formed during the reaction. Organic bases like triethylamine or N-methylmorpholine, or inorganic bases such as sodium bicarbonate or sodium hydroxide, are frequently employed. google.comorgsyn.org
Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. nih.govgoogle.com Maintaining a controlled temperature can be crucial for preventing side reactions and decomposition of the Boc anhydride.
Stoichiometry: The molar ratio of the amine, (Boc)2O, and base is a critical parameter to optimize for maximizing yield and minimizing unreacted starting materials. A slight excess of the Boc---donating agent is sometimes used. orgsyn.org
Reaction Time: Reaction times can vary from a few hours to overnight, and monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal duration. orgsyn.orgnih.gov
Table 2: General Parameters for Optimization of Boc-Protection Reactions
| Parameter | Typical Range/Options | Potential Impact on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Methanol | Affects reactant solubility and reaction rate. |
| Temperature | 0 °C to 40 °C | Lower temperatures can improve selectivity and prevent byproduct formation. orgsyn.org |
| Base | Triethylamine, Sodium Bicarbonate, Sodium Hydroxide | Neutralizes acidic byproducts; choice can influence reaction kinetics. |
| Reaction Time | 3 - 24 hours | Sufficient time is needed for completion, but prolonged time can lead to degradation. orgsyn.org |
| Reagent Ratio (Amine:(Boc)2O) | 1:1 to 1:1.2 | Excess (Boc)2O can drive the reaction to completion but requires removal. |
Exploration of Green Chemistry Principles in Synthetic Routes to the Compound
The application of green chemistry principles to the synthesis of carbamates has gained significant traction, aiming to reduce environmental impact by using less hazardous materials and more sustainable processes. These principles are highly relevant to the production of this compound.
A primary focus of green carbamate synthesis is the replacement of toxic reagents like phosgene and its derivatives (e.g., chloroformates). nih.gov Modern methods utilize carbon dioxide (CO2) or urea (B33335) as environmentally benign C1 sources. nih.govmdpi.com The direct conversion of CO2, amines, and alkyl halides into carbamates is an efficient method that proceeds under mild conditions, often catalyzed by systems like cesium carbonate and tetrabutylammonium iodide (TBAI). organic-chemistry.org This approach exhibits high atom economy and utilizes a renewable and non-toxic feedstock.
The use of urea as a carbonyl source in reactions with alcohols is another attractive green alternative. mdpi.com This process is advantageous because the ammonia released can be recycled for urea synthesis, creating a closed-loop system. mdpi.com Catalysts for this transformation are often heterogeneous, such as silica (B1680970) gel-supported catalysts, which can be easily recovered and reused, further enhancing the sustainability of the process. mdpi.com
Another key aspect of green chemistry is the use of eco-friendly reaction media. Deep eutectic solvents (DES), composed of compounds like erbium trichloride and urea, have been explored as novel media for carbamate synthesis. mdpi.comnih.gov These solvents can act as both the reaction medium and catalyst, and in some cases, the components can even participate as reagents, simplifying the process and reducing waste. mdpi.comnih.govresearchgate.net Transesterification of existing carbamates in the presence of alkoxide catalysts also represents an environmentally friendly method that proceeds with high selectivity. rsc.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates
| Aspect | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Carbonyl Source | Phosgene, Chloroformates (toxic, hazardous) | Carbon Dioxide (CO2), Urea (non-toxic, renewable) nih.govmdpi.com |
| Byproducts | Stoichiometric amounts of HCl or other salts | Water, recyclable ammonia, or harmless N2 nih.govmdpi.com |
| Catalysts | Often requires stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., silica-supported), metal complexes nih.govmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES), or solvent-free conditions mdpi.comnih.gov |
Applications of Tert Butyl 2,3 Dihydroxypropyl Carbamate in Advanced Organic Synthesis and Medicinal Chemistry
Utility as a Chiral Building Block for Complex Molecular Architectures
Tert-butyl (2,3-dihydroxypropyl)carbamate is a valuable chiral building block in organic synthesis. bldpharm.com Its structure incorporates a protected amine and a diol, providing multiple points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for reactions at the hydroxyl groups without interference from the nitrogen atom. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, revealing the free amine for subsequent transformations.
The chiral nature of this compound, particularly the (S)-enantiomer, is often derived from L-serine or through enzymatic resolution, ensuring high enantiomeric purity. This pre-existing stereochemistry is crucial for the synthesis of complex molecules where specific stereoisomers are required for biological activity.
Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs)
The unique structural features of this compound make it an important intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of both a protected amine and a vicinal diol in a chiral form provides a versatile scaffold for constructing more complex drug molecules.
A significant application of this building block is in the synthesis of chiral amines, a common motif in many pharmaceuticals. yale.edu The diol functionality can be chemically transformed or cleaved to generate the desired amine precursors. For instance, oxidative cleavage of the diol can lead to a chiral aldehyde, which can then be converted to a variety of amine-containing targets.
The following table summarizes the key attributes of this compound that are advantageous for API synthesis:
| Feature | Advantage in API Synthesis |
| Chiral Center | Allows for the synthesis of enantiomerically pure drugs, which is often critical for efficacy and safety. |
| Boc-Protected Amine | Enables selective reactions at other parts of the molecule and can be deprotected under mild conditions. |
| Diol Functionality | Provides a handle for various chemical transformations, including oxidation, reduction, and substitution, to build molecular complexity. |
Precursor Role in the Total Synthesis of Natural Products
In addition to its role in synthesizing APIs, this compound serves as a key precursor in the total synthesis of complex natural products. Its inherent chirality and multiple functional groups allow for the efficient construction of intricate molecular frameworks found in nature.
Strategic Intermediate in the Synthesis of Specific Therapeutic Agents
The utility of this compound extends to its role as a strategic intermediate in the synthesis of specific drugs, where its structure is incorporated into the final target molecule.
Application in the Convergent Synthesis of Lacosamide
A notable example of its application is in the synthesis of Lacosamide, an anticonvulsant drug. While various synthetic routes to Lacosamide exist, some strategies have utilized derivatives of tert-butyl carbamate (B1207046). google.com For instance, a related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, which shares the core carbamate structure, is a key intermediate in one synthetic pathway to Lacosamide. google.com This highlights the importance of the carbamate scaffold in constructing the final drug molecule.
Role in the Development of Other Drug Candidates and Lead Compounds
Beyond approved drugs, this compound and its derivatives are instrumental in the development of new drug candidates and lead compounds. The carbamate group is a common feature in many biologically active molecules, and this building block provides a convenient entry point for their synthesis.
For example, various substituted tert-butyl phenylcarbamate derivatives have been synthesized and investigated for their anti-inflammatory activity. nih.gov In these studies, a tert-butyl carbamate-protected aminophenol is used as a starting material, which is then elaborated to produce a library of potential drug candidates. nih.gov
Derivatization and Functional Group Interconversion Strategies involving the 2,3-Dihydroxypropyl Moiety
The 2,3-dihydroxypropyl moiety of this compound is a hub for a variety of chemical transformations, allowing for its conversion into other valuable functional groups. These derivatization and functional group interconversion strategies are central to its versatility as a synthetic building block.
Common transformations of the diol include:
Oxidation: The primary and secondary hydroxyl groups can be selectively or non-selectively oxidized to form aldehydes, ketones, or carboxylic acids.
Protection: The diol can be protected, for example, as an acetonide, to allow for selective reaction at the Boc-protected amine or other parts of a larger molecule.
Activation: The hydroxyl groups can be activated, for instance, by conversion to tosylates or mesylates, to facilitate nucleophilic substitution reactions.
Cleavage: Oxidative cleavage of the carbon-carbon bond of the diol, for example, using sodium periodate, can yield a chiral aldehyde, which is a versatile intermediate for further synthesis.
These strategies significantly expand the synthetic utility of this compound, enabling chemists to access a wide range of complex and valuable molecules.
Synthesis of Novel this compound Derivatives
The presence of hydroxyl and carbamate functionalities in This compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives. The diol moiety can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, while the Boc-protected amine can be deprotected to liberate the free amine for subsequent derivatization.
One common strategy involves the selective protection of one hydroxyl group, allowing for differential functionalization of the two hydroxyls. This can be achieved using various protecting groups, followed by reaction of the remaining free hydroxyl group. For instance, reaction with a suitable acyl chloride or carboxylic acid in the presence of a coupling agent can yield mono-ester derivatives. Subsequent deprotection and functionalization of the second hydroxyl group can lead to the creation of dissymmetric derivatives.
The liberated primary amine, after Boc-deprotection under acidic conditions, serves as a key handle for introducing a wide array of substituents. Amidation reactions with various carboxylic acids, sulfonyl chlorides, or isocyanates can be employed to generate a series of amide, sulfonamide, or urea (B33335) derivatives, respectively. These modifications are instrumental in modulating the physicochemical properties and biological activities of the resulting molecules.
A hypothetical synthetic scheme for the derivatization of This compound is presented below, showcasing the versatility of this building block.
Table 1: Hypothetical Synthesis of Novel this compound Derivatives
| Entry | Starting Material | Reagents and Conditions | Product |
| 1 | This compound | 1. Benzoyl chloride, Pyridine, 0 °C to rt2. HCl/Dioxane | (1-amino-3-hydroxypropan-2-yl) benzoate |
| 2 | This compound | 1. NaH, Benzyl bromide, THF2. HCl/Dioxane | 1-amino-3-(benzyloxy)propan-2-ol |
| 3 | This compound | 1. Dess-Martin periodinane, CH₂Cl₂2. HCl/Dioxane | 1-amino-3-hydroxypropan-2-one |
| 4 | (1-amino-3-hydroxypropan-2-yl) benzoate | Acetic anhydride, Et₃N, CH₂Cl₂ | (1-acetamido-3-hydroxypropan-2-yl) benzoate |
Investigation of Structure-Reactivity Relationships in Functionalized Carbamates
The systematic synthesis of This compound derivatives allows for a thorough investigation of structure-reactivity relationships (SRR). By modifying specific parts of the molecule and observing the resulting changes in chemical reactivity or biological activity, researchers can gain valuable insights into the role of different functional groups.
For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the carbamate nitrogen can significantly influence the reactivity of the diol moiety. Electron-withdrawing groups may enhance the acidity of the hydroxyl protons, potentially altering their reactivity in base-catalyzed reactions. Conversely, electron-donating groups could increase the nucleophilicity of the hydroxyl groups.
In the context of medicinal chemistry, SRR studies are crucial for optimizing the therapeutic potential of a lead compound. By synthesizing a series of analogs with systematic structural variations, it is possible to identify the key pharmacophoric elements responsible for biological activity. For example, the nature and position of substituents on an appended aromatic ring could dramatically impact the binding affinity of the molecule to its biological target. The spatial arrangement of the hydroxyl groups and the carbamate functionality is also a critical determinant of biological activity, as these groups can participate in hydrogen bonding and other non-covalent interactions with receptor binding sites.
Table 2: Hypothetical Structure-Reactivity Relationship Data for Functionalized Carbamates
| Derivative | Modification | Observed Reactivity/Activity |
| Phenylcarbamate analog | Introduction of a phenyl group on the nitrogen | Increased lipophilicity, potential for π-π stacking interactions |
| 4-Nitro-phenylcarbamate analog | Electron-withdrawing group on the phenyl ring | Enhanced acidity of hydroxyl groups, potential for altered biological target interactions |
| 4-Methoxy-phenylcarbamate analog | Electron-donating group on the phenyl ring | Increased nucleophilicity of hydroxyl groups, potential for altered metabolic stability |
| Di-acetylated derivative | Esterification of both hydroxyl groups | Increased steric hindrance around the chiral center, altered solubility profile |
Emerging Applications in Materials Science Research
The diol functionality of This compound makes it a promising monomer for the synthesis of novel polymers with tailored properties. Its incorporation into polymer backbones can introduce pendent carbamate groups, which can enhance the material's properties through hydrogen bonding interactions. A patent has described the use of structurally similar monocarbamate diols in the preparation of polymers like polyurethanes. sigmaaldrich.com
Polyurethanes are a versatile class of polymers with a wide range of applications. The properties of polyurethanes can be finely tuned by varying the structure of the diol and diisocyanate monomers. The use of This compound as a chain extender or as a primary diol component in polyurethane synthesis could lead to materials with unique characteristics. The presence of the carbamate group can increase the intermolecular hydrogen bonding within the polymer matrix, potentially leading to improved mechanical strength, thermal stability, and solvent resistance.
Furthermore, after the deprotection of the Boc group, the resulting primary amine on the polymer chain can be further functionalized. This post-polymerization modification capability opens up possibilities for creating functional materials with specific properties, such as antimicrobial surfaces, biocompatible coatings for medical devices, or sensors. The diol can react with diisocyanates to form the polyurethane backbone, while the protected amine provides a latent reactive site for later modification.
The chiral nature of This compound also presents opportunities for the development of chiral polymers. These materials can have applications in chiral separations, asymmetric catalysis, and as components in stereoselective sensors.
Table 3: Potential Applications of this compound in Materials Science
| Polymer Type | Potential Properties | Potential Applications |
| Polyurethanes | Enhanced mechanical strength, thermal stability, and chemical resistance due to hydrogen bonding from the carbamate group. | High-performance elastomers, coatings, and adhesives. |
| Functionalized Polyurethanes | Introduction of specific functionalities (e.g., antimicrobial, biocompatible) via post-polymerization modification of the deprotected amine. | Medical implants, drug delivery systems, and functional coatings. |
| Chiral Polymers | Stereoselective recognition and interaction capabilities. | Chiral chromatography stationary phases, asymmetric catalysts, and sensors. |
Biological Activities and Mechanistic Studies of Tert Butyl 2,3 Dihydroxypropyl Carbamate Derivatives
Investigation of Bioactive Properties Exhibited by Derived Compounds
The core structure of tert-butyl (2,3-dihydroxypropyl)carbamate, featuring a protected amine and a diol functional group, provides a rich platform for chemical modification. Scientists have synthesized various derivatives by modifying the hydroxyl groups, for instance, through acylation to form esters, or by creating ether linkages. These modifications have led to the discovery of compounds with notable biological effects.
Research into Antifungal Potency
While direct studies on the antifungal potency of this compound derivatives are limited, research on analogous carbamate (B1207046) structures provides valuable insights. For example, studies on threoninamide (B1605207) carbamate derivatives have demonstrated significant antifungal activity. nih.gov In one such study, several derivatives displayed excellent in vitro activity against the oomycete Phytophthora capsici, with some compounds exhibiting higher potency than the commercial fungicide dimethomorph. nih.gov The most active compound, I-24, recorded an EC50 value of 0.14 μg/mL. nih.gov This suggests that the carbamate moiety can be a critical component in designing effective antifungal agents. The insights gained from these related compounds are guiding the rational design of novel antifungal derivatives based on the this compound scaffold.
Studies on Antihistamine Activity
Currently, there is a lack of specific research investigating the antihistamine properties of derivatives of this compound. The exploration of this particular biological activity for this class of compounds remains an open area for future scientific inquiry.
Preliminary Research on Potential Anticancer Effects
Preliminary investigations into the anticancer potential of the parent compound, tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate, have shown some promise. Research has indicated that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. nih.gov The presence of the hydroxyl groups is thought to be a key factor in its cytotoxic activity against tumor cells. nih.gov While extensive studies on specific derivatives are not yet widely published, the foundational activity of the parent compound suggests that derivatization could lead to enhanced and more targeted anticancer agents. Methodologies for assessing the anticancer potential of such derivatives typically involve cell viability assays, such as the MTT assay, on various cancer cell lines.
Elucidation of Molecular Interactions with Biological Targets and Macromolecules
Understanding how these derivatives interact with biological targets at a molecular level is crucial for optimizing their therapeutic potential. While specific molecular docking studies for derivatives of this compound are not yet prevalent in the literature, insights can be drawn from related carbamate-containing compounds. For instance, in the context of antifungal activity, molecular docking studies of threoninamide carbamate derivatives with their target enzyme have been instrumental in understanding their mechanism of action. nih.gov Similarly, for potential anticancer applications, the analysis of intermolecular interactions, such as hydrogen bonding and packing motifs, through techniques like single-crystal X-ray diffraction, can reveal how these molecules bind to their targets. For example, identifying N–H⋯O and O–H⋯O interactions can elucidate the stabilization of ligand-receptor complexes.
Structure-Activity Relationship (SAR) Analyses of Functionalized Carbamate Scaffolds
Structure-activity relationship (SAR) analyses are pivotal in identifying the chemical features responsible for the biological activity of a series of compounds and in guiding the design of more potent analogues. For carbamate derivatives, SAR studies have revealed key insights. For example, in the case of antifungal threoninamide carbamates, it was found that the presence of specific structural fragments is crucial for activity, and any optimization that disrupts these fragments can lead to reduced antifungal effects. nih.gov The spatial arrangement and electronic properties of substituents on the carbamate scaffold can significantly influence biological activity. For instance, the introduction of bulky groups can sometimes lead to decreased activity due to steric hindrance. nih.gov
Implications for Rational Drug Design and Discovery Programs
The collective findings from the biological evaluation, molecular interaction studies, and SAR analyses of this compound derivatives and related compounds have significant implications for rational drug design. The carbamate scaffold has proven to be a versatile platform for generating libraries of compounds with diverse biological activities. The ability to systematically modify the structure and observe the corresponding changes in activity allows for the development of predictive models that can accelerate the discovery of lead compounds.
Advanced Analytical Methodologies in Research Pertaining to Tert Butyl 2,3 Dihydroxypropyl Carbamate
Spectroscopic Techniques for Elucidating Molecular Structure and Conformation in Research Samples (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural elucidation of tert-butyl (2,3-dihydroxypropyl)carbamate, providing definitive evidence of its molecular structure and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the molecular framework by mapping the proton and carbon atoms.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The nine equivalent protons of the tert-butyl group typically produce a sharp singlet peak around δ 1.43 ppm. The protons associated with the dihydroxypropyl chain (CH, CH₂, and OH groups) and the amine (NH) proton present more complex signals at different chemical shifts, which can be influenced by the choice of solvent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides confirmation of the carbon backbone. Key resonances include a signal for the methyl carbons of the tert-butyl group at approximately 28.35 ppm and the quaternary carbon of the same group around 79.62 ppm. The carbons of the propyl chain are typically observed at approximately 43.00 ppm (CH₂-N), 62.09 ppm (CH-OH), and the carbonyl carbon of the carbamate (B1207046) is found further downfield at about 156.84 ppm. rsc.org
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows a prominent broad absorption band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups and the N-H stretching of the carbamate. A strong, sharp peak is also observed around 1700-1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carbamate functional group.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₇NO₄), the molecular weight is 191.22 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | δ ≈ 1.43 ppm (singlet, 9H) | Protons of the tert-butyl group |
| Variable chemical shifts and multiplicities | Protons of the dihydroxypropyl chain, OH, and NH groups | |
| ¹³C NMR | δ ≈ 28.35 ppm | Methyl carbons of the tert-butyl group |
| δ ≈ 79.62 ppm | Quaternary carbon of the tert-butyl group | |
| δ ≈ 43.00, 62.09 ppm | Carbons of the propyl chain | |
| δ ≈ 156.84 ppm | Carbonyl carbon of the carbamate group | |
| IR | 3400-3300 cm⁻¹ (broad) | O-H and N-H stretching vibrations |
| 1700-1680 cm⁻¹ (strong) | C=O stretching vibration of the carbamate | |
| MS (ESI) | m/z ≈ 192.12 | Protonated molecule [M+H]⁺ |
Chromatographic Methods for Purity Assessment and Isomeric Separation in Research Contexts (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are indispensable for evaluating the purity of this compound and for separating it from reaction impurities and isomers. nih.govresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this non-volatile compound. researchgate.net A common approach involves reversed-phase chromatography using a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector at low wavelengths (around 200-210 nm), as the carbamate group is not a strong chromophore, or with more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). researchgate.net
Gas Chromatography (GC) can be utilized for the analysis of this compound, though it often requires a derivatization step to enhance the compound's volatility. researchgate.net The hydroxyl groups can be converted to silyl (B83357) ethers, for instance, which are more amenable to GC analysis. This method is useful for monitoring reaction progress and identifying volatile impurities. researchgate.net
Thin-Layer Chromatography (TLC) offers a quick and cost-effective way to monitor the progress of a reaction and perform preliminary purity checks. researchgate.net Typically, a silica (B1680970) gel plate serves as the stationary phase, and a solvent system such as ethyl acetate/hexanes is used as the mobile phase. researchgate.net The compound spots can be visualized using a staining agent like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, which reacts with the hydroxyl groups. researchgate.net
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | UV (200-210 nm), ELSD, MS | Purity assessment, quantification. researchgate.net |
| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization Detector (FID), MS | Analysis of derivatized compound, volatile impurity profiling. researchgate.net |
| TLC | Silica gel | Ethyl acetate/Hexanes | Staining (e.g., potassium permanganate, ceric ammonium molybdate) | Reaction monitoring, qualitative purity check. researchgate.net |
Techniques for Stereochemical Characterization and Enantiomeric Purity Determination
As this compound contains a chiral center at the C2 position of the propyl chain, it exists as a pair of enantiomers: (R)- and (S)-tert-butyl (2,3-dihydroxypropyl)carbamate. Determining the stereochemical configuration and enantiomeric purity is critical, particularly in applications where stereochemistry is important.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used and effective method for the separation and quantification of these enantiomers. This technique employs a chiral stationary phase (CSP) that exhibits differential interactions with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving the enantiomers. The separation is optimized by careful selection of the mobile phase, which is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).
An alternative method for assessing enantiomeric purity involves the derivatization of the diol with a chiral agent to create a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatographic methods like HPLC or GC. While effective, this approach is generally more time-consuming than direct analysis by chiral HPLC.
Future Directions and Research Challenges in the Study of Tert Butyl 2,3 Dihydroxypropyl Carbamate
Innovations in Sustainable and Economically Viable Synthetic Routes
The current synthesis of tert-butyl (2,3-dihydroxypropyl)carbamate typically involves the reaction of 3-amino-1,2-propanediol (B146019) with di-tert-butyl dicarbonate (B1257347). While effective at a laboratory scale, this method presents challenges for large-scale, environmentally friendly, and cost-effective production. Future research must address these limitations through innovative synthetic strategies.
One of the primary challenges lies in the development of "green" synthetic methodologies. This includes the exploration of enzymatic or biocatalytic routes. Utilizing enzymes, such as lipases or proteases, could offer a highly selective and environmentally benign alternative to traditional chemical methods, potentially reducing the need for harsh reagents and simplifying purification processes. The use of renewable starting materials and solvent-free reaction conditions are also key areas for investigation to enhance the sustainability profile of the synthesis.
Economically, the cost of di-tert-butyl dicarbonate can be a significant factor in large-scale production. Research into alternative, less expensive carbamoylating agents is crucial. Furthermore, the development of continuous flow processes, as opposed to batch reactions, could lead to more efficient and cost-effective manufacturing. A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparative Analysis of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Research Challenges |
|---|---|---|
| Current Method (Di-tert-butyl dicarbonate) | High yield, well-established | High cost of reagent, potential for side reactions |
| Enzymatic/Biocatalytic | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, optimization of reaction parameters |
| Flow Chemistry | Improved safety, scalability, and efficiency | Initial setup cost, process optimization |
| Alternative Carbamoylating Agents | Potential for lower cost | Identification of suitable reagents, optimization of reaction conditions |
Expansion of Medicinal Chemistry Applications through Diverse Derivatization
The presence of two hydroxyl groups and a carbamate (B1207046) linkage in this compound makes it an attractive scaffold for the synthesis of a diverse range of derivatives with potential medicinal applications. The carbamate group itself is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. nih.gov
Future research should focus on the systematic derivatization of the diol functionality. Esterification or etherification of the hydroxyl groups can be explored to modulate the lipophilicity and pharmacokinetic properties of the molecule. This could lead to the development of novel prodrugs, where the parent compound is released under specific physiological conditions.
Furthermore, the synthesis of analogs with varied substitution patterns on the carbamate nitrogen could be a fruitful area of investigation. For instance, replacing the tert-butyl group with other alkyl or aryl substituents may lead to compounds with enhanced biological activity. A recent study on tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives demonstrated significant anti-inflammatory activity, suggesting the potential of this class of compounds. nih.gov The exploration of derivatives of this compound for similar or other therapeutic areas, such as antimicrobial or anticancer agents, is a logical next step.
In-depth Mechanistic Investigations of Biological Activity
While some derivatives of similar carbamate-containing compounds have shown biological promise, the specific mechanisms of action of this compound and its derivatives remain largely uninvestigated. A fundamental understanding of how these molecules interact with biological systems at a molecular level is essential for their rational design and development as therapeutic agents.
Future research should employ a combination of in vitro and in silico techniques to elucidate these mechanisms. For example, if a derivative exhibits antimicrobial activity, studies should be conducted to determine if it disrupts the bacterial cell wall, inhibits essential enzymes, or interferes with nucleic acid synthesis. Docking studies could provide insights into potential binding interactions with specific protein targets.
The hydrolysis of the carbamate bond is a critical factor influencing the biological activity and stability of these compounds. nih.gov In-depth studies on the enzymatic and non-enzymatic hydrolysis of this compound derivatives under physiological conditions are necessary to predict their in vivo behavior. This will be crucial for designing compounds with optimal stability and release kinetics for drug delivery applications.
Exploration of Novel Applications in Interdisciplinary Scientific Domains
The unique bifunctional nature of this compound, possessing both a protected amine and a diol, opens up possibilities for its use in a variety of interdisciplinary fields beyond traditional organic synthesis and medicinal chemistry.
In materials science, the diol functionality can be utilized for the synthesis of novel polymers. For instance, it could be incorporated into polyesters or polyurethanes to impart specific properties, such as hydrophilicity or biodegradability. The free radical copolymerization of a similar monomer, 2,3-dihydroxypropyl methacrylate, has been shown to create thermo-responsive polymers, suggesting a potential avenue for the application of this compound derivatives in smart materials. mdpi.com
In the field of bioconjugation, the carbamate moiety can serve as a cleavable linker to attach molecules to proteins or other biomolecules. researchgate.net The diol end could be further functionalized to attach to a targeting ligand or a payload, creating sophisticated drug delivery systems or diagnostic probes. The ability to control the cleavage of the carbamate bond would allow for the targeted release of the attached molecule at a specific site in the body. The exploration of this compound as a component in such systems represents a significant and exciting research challenge.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of tert-butyl (2,3-dihydroxypropyl)carbamate for high yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbonate derivatives and 2,3-dihydroxypropylamine precursors. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Purification : Employ column chromatography with petroleum ether/ethyl acetate (60:40 or 50:50 v/v) to isolate the product, achieving yields of 64–84% .
- Monitoring : Track reaction progress via TLC or HPLC to ensure completion before purification.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and dihydroxypropyl groups (δ ~3.5–4.0 ppm for -CH₂OH) .
- Infrared Spectroscopy (IR) : Identify carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹) .
- Melting Point : Verify purity using the reported melting point (60–63°C) .
Advanced Research Questions
Q. What strategies are employed to control diastereoselectivity in the synthesis of tert-butyl carbamate derivatives?
- Methodological Answer : Diastereoselectivity can be achieved through:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured amines) to direct stereochemistry .
- Protecting Groups : Temporarily mask hydroxyl groups (e.g., with MOM or silyl ethers) to prevent undesired side reactions during carbamate formation .
- Reaction Conditions : Optimize temperature and solvent polarity to favor one diastereomer. For example, low temperatures may stabilize intermediates with specific conformations .
Q. How is the crystal structure of tert-butyl carbamate derivatives analyzed to determine intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating hydrogen-bonding networks and packing motifs:
- Hydrogen Bonding : Identify N–H⋯O and O–H⋯O interactions between carbamate groups and adjacent molecules. For example, N1–H1⋯O4 and N1–H1⋯O1 interactions stabilize dimeric structures .
- Packing Analysis : Use software (e.g., Mercury, OLEX2) to visualize chain or layer formations (e.g., along the [010] direction in tert-butyl derivatives) .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Pharmacological potential is assessed via:
- Enzyme Inhibition Assays : Test for CDC25 phosphatase inhibition using fluorogenic substrates and measure IC₅₀ values .
- Anticancer Screening : Perform cell viability assays (e.g., MTT) on leukemia or cancer cell lines to determine cytotoxicity .
- Antimalarial Studies : Use Plasmodium cultures to evaluate growth inhibition and compare results with reference drugs like chloroquine .
Q. How does the stability of this compound vary under acidic or basic conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC or LC-MS. The tert-butyl carbamate group is labile under strong acidic conditions (e.g., HCl) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (Td) under varying humidity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
